![molecular formula C24H23NO4 B2805134 (1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid CAS No. 2247103-59-7](/img/structure/B2805134.png)
(1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid
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Description
(1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid is a useful research compound. Its molecular formula is C24H23NO4 and its molecular weight is 389.451. The purity is usually 95%.
BenchChem offers high-quality (1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Peptidomimetic Applications
The molecule (1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid, due to its complex structure, is significant in the synthesis of constrained peptidomimetic structures. These structures serve as rigid dipeptide mimetics, playing a crucial role in structure-activity studies within peptide-based drug discovery. The efficient synthesis of this compound and its diastereomers, starting from methyl N-Boc-pyroglutamate, highlights its potential as a versatile building block for solid-phase synthesis. This process involves steps like Michael addition and hydrogenolysis to yield a fused ring system, which is then further modified to produce building blocks suitable for peptide synthesis (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).
Morphological Derivatives and Enantioselective Synthesis
Additionally, the enantioselective synthesis of related azabicyclo nonane carboxylic acids, incorporating a morphan motif, demonstrates the adaptability of this core structure in generating molecular complexity. This synthesis pathway starts from dimethyl nonadienedioate and involves stereoselective processes to control the creation of multiple stereocenters, showcasing the chemical's utility in producing advanced molecular frameworks for further pharmacological research (Garrido, Nieto, & Díez, 2013).
Chemical Transformations and Utility
The molecule's ability to undergo chemical transformations, such as the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, highlights its functional versatility in synthetic chemistry. This particular synthesis employs N-Fmoc-thiourea, demonstrating the compound's role in creating structurally diverse and potentially biologically active molecules (Le & Goodnow, 2004).
Conformational Studies and Drug Design
Moreover, the synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 9-azabicyclo nonane carboxylic acids, underscores the importance of these structures in studying conformation-activity relationships in drug design. These syntheses result in high yields and provide insights into the spatial arrangement of molecules, crucial for the development of new pharmaceuticals (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
properties
IUPAC Name |
(1S,2R,4S,6R)-9-(9H-fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c26-22(27)24-11-14-9-10-21(20(24)12-24)25(14)23(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,26,27)/t14-,20+,21+,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOHTMGLUZJHDL-XTTSIVGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC3(CC1N2C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3C[C@@]3(C[C@@H]1N2C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid |
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